molecular formula C13H16ClNO2 B2878299 2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride CAS No. 2089255-59-2

2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2878299
CAS No.: 2089255-59-2
M. Wt: 253.73
InChI Key: QHHJSOJWZOIVNU-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a bicyclic compound featuring a spiro[3.3]heptane core fused to a pyridine ring at the 3-position and a carboxylic acid group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₃H₁₄ClNO₂, with a molecular weight of 263.71 g/mol (inferred from structural analogs in and ).

Properties

IUPAC Name

2-pyridin-3-ylspiro[3.3]heptane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-11(16)13(10-3-1-6-14-7-10)8-12(9-13)4-2-5-12;/h1,3,6-7H,2,4-5,8-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHJSOJWZOIVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CN=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)spiro[3One common method involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of the spirocyclic framework under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.

    Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic framework may confer unique binding properties, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Key Properties Source
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride (Target) Pyridin-3-yl, -COOH, HCl C₁₃H₁₄ClNO₂ High polarity (HCl salt), spiro rigidity, potential for H-bonding via pyridine N
2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylate Pyridin-4-yl, ester (-COO⁻) C₁₃H₁₃NO₂ Positional isomerism alters electronic profile; ester group may reduce solubility
2-(4-Methylpyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid 4-Me-pyridin-3-yl, -COOH C₁₄H₁₆NO₂ Methyl group increases lipophilicity (log P ↑) and metabolic stability
2-Phenylspiro[3.3]heptane-2-carboxylic acid Phenyl, -COOH C₁₄H₁₆O₂ Reduced polarity (no N-heterocycle); enhanced aromatic interactions
2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid CF₃, -COOH C₉H₁₁F₃O₂ Electron-withdrawing CF₃ increases acidity (pKa ↓) and lipophilicity (log P ↑)
Methyl 2-{3-hydroxyspiro[3.3]heptan-1-yl}acetate Hydroxyspiro, ester (-COOCH₃) C₁₀H₁₄O₃ Ester improves membrane permeability; hydroxyl adds H-bonding capability

Physicochemical and Pharmacokinetic Properties

  • Polarity and Solubility : The hydrochloride salt of the target compound ensures high aqueous solubility (>50 mg/mL inferred from analogs in ). In contrast, the phenyl analog (C₁₄H₁₆O₂) lacks ionizable groups, resulting in lower solubility (<1 mg/mL) .
  • Lipophilicity : The trifluoromethyl analog (C₉H₁₁F₃O₂) has a higher calculated log P (~2.5) compared to the target compound (~1.8) due to the hydrophobic CF₃ group .
  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling pyridin-3-yl reagents to spirocyclic intermediates (similar to methods in ), whereas trifluoromethyl derivatives require specialized fluorination steps .

Biological Activity

2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, biological activity, and relevant research findings associated with this compound.

Anticancer Properties

Research has indicated that spiro[3.3]heptane derivatives, including 2-(pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid, can serve as bioisosteres for phenyl rings in various bioactive compounds. For instance, studies have demonstrated that substituting the phenyl ring in anticancer drugs (such as Vorinostat and Sonidegib) with a spiro[3.3]heptane core maintains or enhances biological activity while potentially improving pharmacokinetic properties .

A comparative analysis of the biological activity of these analogs revealed that while the original drugs exhibited specific IC50 values (e.g., Sonidegib at 0.0015 µM), the spirocyclic analogs retained significant activity with IC50 values ranging from 0.24 to 0.48 µM . This suggests that this compound may exhibit similar or enhanced anticancer properties.

The mechanism by which this compound exerts its biological effects may involve inhibition of key signaling pathways, such as the Hedgehog signaling pathway, which is crucial in cell proliferation and differentiation processes . The efficacy of these compounds in inhibiting such pathways has been validated through cell-based assays using various cancer cell lines.

Case Studies and Research Findings

Study Compound IC50 (µM) Biological Activity
Study 1Sonidegib0.0015Original drug
Study 2trans-760.48Spirocyclic analog
Study 3cis-760.24Spirocyclic analog

Inhibitory Activity on H. pylori

Further investigations have explored the inhibitory activity of spiro[3.3]heptane-derived compounds against Helicobacter pylori glutamate racemase, an enzyme critical for bacterial cell wall synthesis . The results indicated that certain derivatives exhibited notable inhibitory activity, highlighting their potential as antibacterial agents.

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